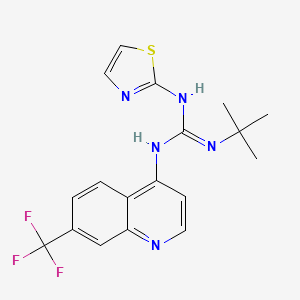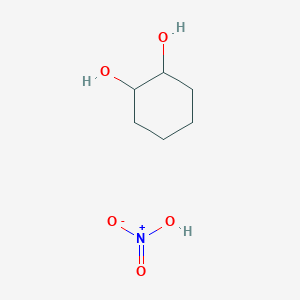
Nitric acid--cyclohexane-1,2-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–cyclohexane-1,2-diol (1/1) is a chemical compound formed by the combination of nitric acid and cyclohexane-1,2-diol in a 1:1 molar ratio Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (1/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The reaction can be represented as follows:
C6H10(OH)2+HNO3→C6H10(OH)2NO3
Industrial Production Methods: In an industrial setting, the production of nitric acid–cyclohexane-1,2-diol (1/1) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction reactions can convert the compound back to cyclohexane-1,2-diol.
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Nitric acid–cyclohexane-1,2-diol (1/1) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nitric acid–cyclohexane-1,2-diol (1/1) involves the interaction of its functional groups with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the nitric acid component can participate in redox reactions. These interactions can influence the compound’s reactivity and its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-diol: A diol with similar structural features but without the nitric acid component.
Cyclohexane-1,2-dione: An oxidized form of cyclohexane-1,2-diol.
Nitric Acid: A strong oxidizing agent used in various chemical reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (1/1) is unique due to the combination of the diol and nitric acid components, which imparts distinct chemical properties and reactivity. This combination allows for a range of chemical transformations and applications that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
75561-13-6 |
|---|---|
Molekularformel |
C6H13NO5 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.HNO3/c7-5-3-1-2-4-6(5)8;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI-Schlüssel |
MYVAIXZKQUJTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



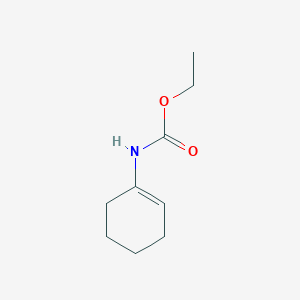
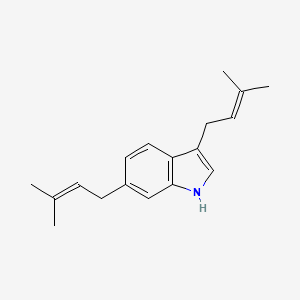
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

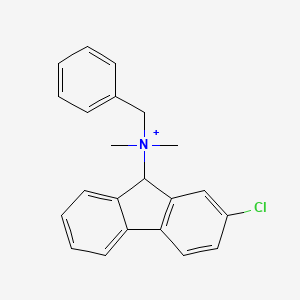
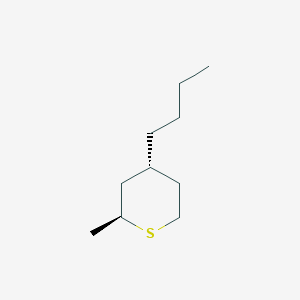

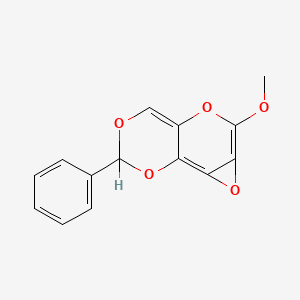

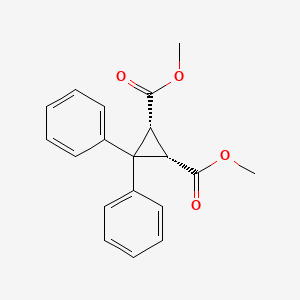
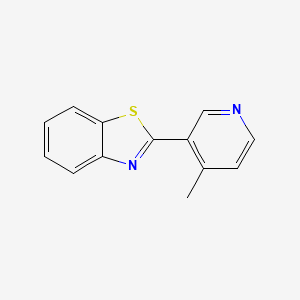
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
